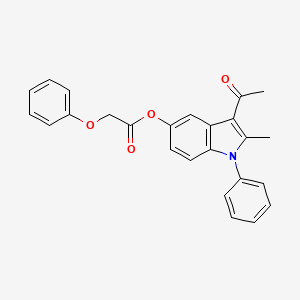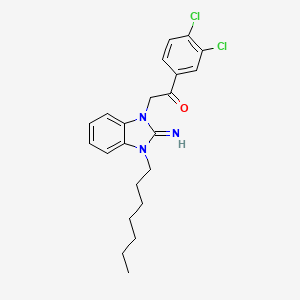
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl phenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
-
Step 1: Synthesis of Indole Nucleus
- React phenylhydrazine with acetone in the presence of hydrochloric acid to form 2-methyl-1-phenyl-1H-indole.
- Reaction conditions: Reflux at 100°C for 4 hours.
-
Step 2: Acetylation
- Acetylate the indole nucleus by reacting it with acetic anhydride in the presence of a base such as pyridine to form 3-acetyl-2-methyl-1-phenyl-1H-indole.
- Reaction conditions: Room temperature for 2 hours.
-
Step 3: Phenoxyacetylation
- React the acetylated indole with phenoxyacetyl chloride in the presence of a base such as triethylamine to form 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate.
- Reaction conditions: Room temperature for 3 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, reflux at 80°C for 2 hours.
Reduction: Lithium aluminum hydride in dry ether, room temperature for 4 hours.
Substitution: Bromine in acetic acid, room temperature for 1 hour.
Major Products Formed
Oxidation: Formation of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetic acid.
Reduction: Formation of 3-(1-hydroxyethyl)-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate.
Substitution: Formation of 3-bromo-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate.
科学的研究の応用
3-Acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The phenoxyacetate group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- 3-Acetyl-2-methyl-1-phenyl-1H-indole
- 2-Methyl-1-phenyl-1H-indole-3-carboxylic acid
- 3-Bromo-2-methyl-1-phenyl-1H-indole
Uniqueness
3-Acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate is unique due to the presence of both acetyl and phenoxyacetate groups, which can enhance its biological activity and specificity. The combination of these functional groups with the indole nucleus provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
特性
分子式 |
C25H21NO4 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
(3-acetyl-2-methyl-1-phenylindol-5-yl) 2-phenoxyacetate |
InChI |
InChI=1S/C25H21NO4/c1-17-25(18(2)27)22-15-21(30-24(28)16-29-20-11-7-4-8-12-20)13-14-23(22)26(17)19-9-5-3-6-10-19/h3-15H,16H2,1-2H3 |
InChIキー |
RAIQQXQXVNVVGD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC(=O)COC4=CC=CC=C4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11680222.png)
![(5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11680228.png)
![(5E)-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11680242.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11680247.png)
![3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B11680252.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680257.png)

![N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B11680270.png)
![N'-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11680292.png)
![1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B11680294.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11680297.png)
![(5Z)-1-(3-methylphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11680305.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11680311.png)
